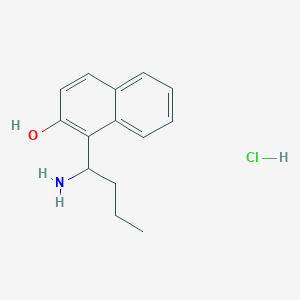

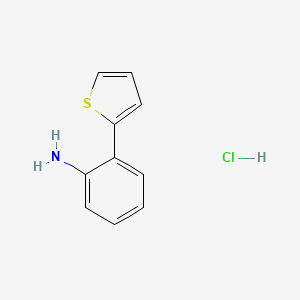

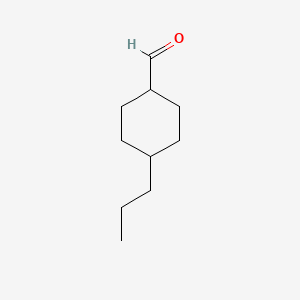

2-(Thiophen-2-yl)aniline hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Thiophen-2-yl)aniline hydrochloride is a compound that is not directly studied in the provided papers. However, the papers do discuss related compounds and their properties, which can provide insights into the behavior of similar thiophene-aniline derivatives. For instance, the synthesis of copolymers involving thiophene-aniline units suggests that 2-(thiophen-2-yl)aniline could potentially be used in similar polymerization reactions to yield materials with desirable electronic properties .

Synthesis Analysis

The synthesis of related compounds involves the reaction of aniline units with thiophene-substituted aniline monomers. For example, copolymers synthesized from 2,6-di(thiophen-2-yl)aniline and 2,2'-(thiophen-2,5-diyl)dianiline with aniline have been reported, which implies that 2-(thiophen-2-yl)aniline could also be copolymerized in a similar fashion . Additionally, radical arylation reactions have been used to prepare substituted 2-aminobiphenyls from arylhydrazine hydrochlorides and anilines, suggesting a potential synthetic route for 2-(thiophen-2-yl)aniline derivatives .

Molecular Structure Analysis

The molecular structure of thiophene-aniline derivatives is characterized by the presence of thiophene and aniline units. Spectroscopic techniques such as FT-IR, UV-vis, and 1H-NMR are typically employed to confirm the structure of such compounds . The presence of quinoid units within the structure is known to promote charge carriers generation, which is crucial for electronic applications .

Chemical Reactions Analysis

Thiophene-aniline derivatives participate in various chemical reactions. For instance, they can undergo electrochemical copolymerization with aniline, as evidenced by the formation of copolymers with distinct electrochemical characteristics compared to their homopolymers . Fluorescence quenching studies of thiophene-substituted compounds by aniline also reveal their potential in sensing applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene-aniline derivatives are influenced by their molecular structure. The copolymers containing thiophene-aniline units exhibit improved solubility and photovoltaic efficiency compared to homopolymers, which is attributed to the increased number of quinoid units . The electrochemical properties of these compounds can be studied using cyclic voltammetry, and their spectroelectrochemical behavior provides insights into their structural differences from related polymers . The fluorescence quenching behavior of thiophene-substituted oxadiazoles by aniline indicates their potential as aniline sensors, which is characterized by parameters such as Stern-Volmer constants and quenching rate parameters .

Safety and Hazards

This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and not eating, drinking, or smoking when using this product .

Direcciones Futuras

Thiophene-based analogs, such as “2-(Thiophen-2-yl)aniline hydrochloride”, have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research may continue to explore the synthesis and applications of these compounds.

Mecanismo De Acción

Target of Action

Similar compounds, such as 4-(thiophen-2-yl)aniline, have been used in the synthesis of a variety of heterocyclic scaffolds . These scaffolds can interact with a wide range of biological targets, suggesting that 2-(Thiophen-2-yl)aniline hydrochloride may also have multiple targets.

Mode of Action

It’s known that thiophene derivatives can interact with biological targets in various ways, depending on the specific functional groups present in the molecule . For instance, some thiophene derivatives have been shown to inhibit enzymes, modulate receptor activity, or interact with DNA .

Biochemical Pathways

Thiophene derivatives have been found to be involved in a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . This suggests that this compound could potentially affect multiple biochemical pathways.

Result of Action

Given the wide range of biological activities associated with thiophene derivatives , it’s plausible that this compound could have diverse effects at the molecular and cellular levels.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other molecules or ions, and the temperature .

Propiedades

IUPAC Name |

2-thiophen-2-ylaniline;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NS.ClH/c11-9-5-2-1-4-8(9)10-6-3-7-12-10;/h1-7H,11H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDJVKCOXPQGNOZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=CS2)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1087723-62-3 |

Source

|

| Record name | 2-(thiophen-2-yl)aniline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Bromo-4-methyl-4H-pyrido[3,2-b][1,4]oxazin-3-one](/img/structure/B1285435.png)

![6-Bromo-1H-pyrido[2,3-D][1,3]oxazin-2(4H)-one](/img/structure/B1285437.png)

![7-Bromo-3-chloro-5H-benzo[4,5]cyclohepta[1,2-B]pyridin-5-one](/img/structure/B1285442.png)